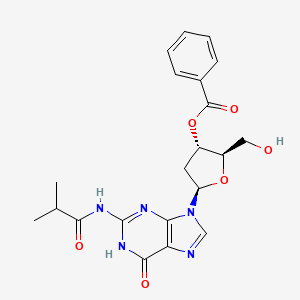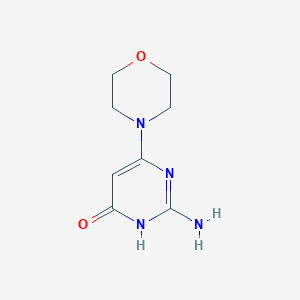
2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a biochemical compound with the molecular formula C8H12N4O2 and a molecular weight of 196.21 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, such as its melting point, boiling point, and density, were not available in the search results .Applications De Recherche Scientifique
Chemical and Pharmacological Profile
Morpholine derivatives, including structures like 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, have been recognized for their diverse pharmacological activities. The morpholine ring is present in various organic compounds developed for a wide spectrum of pharmacological actions. Research has particularly focused on the broad pharmacological profile of morpholine derivatives, highlighting their significance in medicinal chemistry (Asif & Imran, 2019).
Gene Function Inhibition
Morpholino oligos, which are structurally related to morpholine derivatives, have been utilized in gene function inhibition studies across a range of model organisms. The research has demonstrated that morpholinos offer a relatively simple and rapid method to study gene function, signifying their potential in genetic and developmental biology (Heasman, 2002).
Analytical Chemistry and Biochemistry
The ninhydrin reaction, which is pertinent to the study of amino acids and related compounds, has seen applications across various scientific fields, including agricultural, biochemical, clinical, and environmental sciences. This reaction is particularly important for detecting, isolating, and analyzing compounds of interest, underlining its relevance in analytical chemistry and biochemistry (Friedman, 2004).
Synthesis of Bioactive Compounds
The pyranopyrimidine core, closely associated with morpholine structures, plays a crucial role in medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. Recent studies have focused on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, indicating the importance of these structures in the development of lead molecules (Parmar, Vala & Patel, 2023).
Spin Label Amino Acid Studies
The spin label amino acid TOAC and its derivatives have been used in studies of peptides and peptide synthesis. These studies have employed various physical techniques, indicating the multifaceted nature of this compound in scientific research. The findings suggest that TOAC and its related structures will continue to find applications in future studies (Schreier et al., 2012).
Propriétés
IUPAC Name |
2-amino-4-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8-10-6(5-7(13)11-8)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJPJKYVYIRMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




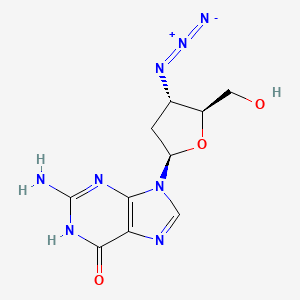
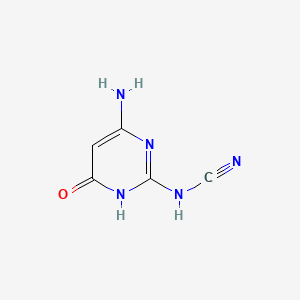

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
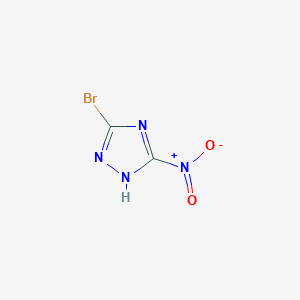
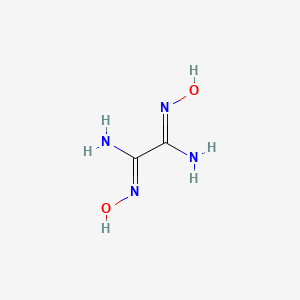
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)

![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)

![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)
